molecular formula C12H18Cl2N2O2 B1522969 1-(Pyridin-4-ylmethyl)piperidine-2-carboxylic acid dihydrochloride CAS No. 1258639-50-7

1-(Pyridin-4-ylmethyl)piperidine-2-carboxylic acid dihydrochloride

Cat. No. B1522969
CAS RN: 1258639-50-7
M. Wt: 293.19 g/mol
InChI Key: WEDRTLCTPMCZPA-UHFFFAOYSA-N
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Description

“1-(Pyridin-4-ylmethyl)piperidine-2-carboxylic acid dihydrochloride” is a chemical compound with the molecular formula C12H16N2O2.2ClH . It has a molecular weight of 293.19 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H16N2O2.2ClH/c15-12(16)11-3-7-14(8-4-11)9-10-1-5-13-6-2-10;;/h1-2,5-6,11H,3-4,7-9H2,(H,15,16);2*1H . This code provides a specific representation of the molecule’s structure.

Scientific Research Applications

Nanomagnetic Reusable Catalysts

A study by Ghorbani‐Choghamarani and Azadi (2015) described the synthesis of Fe3O4-SA-PPCA, a novel nanomagnetic reusable catalyst utilizing piperidine-4-carboxylic acid (PPCA) functionalized Fe3O4 nanoparticles for the efficient synthesis of 2,3-dihydroquinazolin-4(1H)-ones and polyhydroquinoline derivatives. This catalyst showcased easy recovery and reusability without significant loss of catalytic activity (Ghorbani‐Choghamarani & Azadi, 2015).

Synthesis of Piperidine Derivatives

In another study, Acharya and Clive (2010) explored the Claisen rearrangement of 4-hydroxy-3,4-dihydro-2H-pyridine-1-carboxylic acid benzyl esters, derived from serine and terminal acetylenes, to synthesize optically pure piperidine derivatives. These derivatives serve as versatile intermediates for a broad range of amines containing a substituted piperidine subunit (Acharya & Clive, 2010).

Anticancer Activity of Piperidine Derivatives

Kumar et al. (2013) synthesized piperazine-2,6-dione and 4-(1H-indole-2-carbonyl)piperazine-2,6-dione derivatives and evaluated their anticancer activity. These compounds, including derivatives of pyridin-4-ylmethanamine, were screened against various cancer cell lines, displaying promising anticancer properties (Kumar et al., 2013).

Corrosion Inhibition

Jeeva et al. (2015) investigated the inhibition efficiency of Mannich bases, including 1-(piperidin-1-yl(pyridin-4-yl)methyl)urea (UPP), against the corrosion of mild steel in hydrochloric acid. These compounds proved to be effective corrosion inhibitors, showcasing the potential of piperidine derivatives in protecting metal surfaces (Jeeva et al., 2015).

Synthesis and Structural Analysis

Szafran, Komasa, and Bartoszak-Adamska (2007) characterized 4-piperidinecarboxylic acid hydrochloride through single-crystal X-ray diffraction, computational methods, and FTIR spectroscopy. This study provided insights into the molecular and crystal structure, contributing to a deeper understanding of its chemical properties (Szafran, Komasa, & Bartoszak-Adamska, 2007).

Safety And Hazards

The compound has been classified with the GHS07 pictogram and carries the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . It’s recommended to handle the compound with appropriate safety measures.

properties

IUPAC Name

1-(pyridin-4-ylmethyl)piperidine-2-carboxylic acid;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O2.2ClH/c15-12(16)11-3-1-2-8-14(11)9-10-4-6-13-7-5-10;;/h4-7,11H,1-3,8-9H2,(H,15,16);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEDRTLCTPMCZPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(C1)C(=O)O)CC2=CC=NC=C2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Pyridin-4-ylmethyl)piperidine-2-carboxylic acid dihydrochloride

CAS RN

1258639-50-7
Record name 1-(pyridin-4-ylmethyl)piperidine-2-carboxylic acid dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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